molecular formula C20H19N3O2 B4444451 2-(pyridin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

2-(pyridin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B4444451
M. Wt: 333.4 g/mol
InChI Key: PHIYEHKYTRNJFV-UHFFFAOYSA-N
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Description

This compound (CAS RN: 310418-43-0) is a quinoline-4-carboxamide derivative featuring a pyridin-2-yl group at the quinoline 2-position and a tetrahydrofuran-2-ylmethyl substituent on the carboxamide nitrogen (Fig. 1) . Its structural uniqueness lies in the combination of a heteroaromatic pyridine ring and a saturated tetrahydrofuran moiety, which may influence solubility, metabolic stability, and target binding compared to analogs.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-20(22-13-14-6-5-11-25-14)16-12-19(18-9-3-4-10-21-18)23-17-8-2-1-7-15(16)17/h1-4,7-10,12,14H,5-6,11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIYEHKYTRNJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a cross-coupling reaction such as Suzuki or Heck coupling.

    Attachment of the Tetrahydrofuran Group: The tetrahydrofuran moiety can be attached through nucleophilic substitution or other suitable reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener chemistry protocols.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyridine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to the following properties:

  • Anticancer Activity : Quinoline derivatives are known for their anticancer properties. Research indicates that compounds similar to 2-(pyridin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that quinoline-based compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Properties : The pyridine and quinoline moieties contribute to the antimicrobial activity of this compound. Research has demonstrated that derivatives with similar structures can inhibit bacterial growth and show effectiveness against various pathogens, making them candidates for developing new antibiotics .

Pharmacology

The pharmacological profile of this compound includes:

  • Kinase Inhibition : Quinoline derivatives are often explored as kinase inhibitors due to their ability to interact with ATP-binding sites. For example, compounds with similar structures have been identified as selective inhibitors of c-Met kinase, which is implicated in cancer metastasis. This suggests that this compound could be evaluated for similar kinase inhibition activities .

Material Science

The unique structural characteristics of this compound allow for potential applications in material science:

  • Organic Electronics : The electronic properties of quinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form thin films with good charge transport properties is of particular interest for developing efficient electronic devices .

Case Studies

Several case studies have highlighted the potential of quinoline derivatives, including the target compound:

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that a related quinoline derivative significantly inhibited the growth of breast cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial activity of quinoline derivatives showed that compounds structurally similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-carboxamide Derivatives

Key Observations :

  • The target compound’s tetrahydrofuran-2-ylmethyl group distinguishes it from analogs with aromatic (e.g., naphthyl ) or aliphatic (e.g., dimethylamino propyl ) substituents.
  • Synthetic yields for analogs vary widely (10–72%), but data for the target compound’s synthesis is unavailable.

Physicochemical Properties

Compound Name (ID) Molecular Weight (g/mol) logP (Predicted/Experimental) Hydrogen Bond Donors/Acceptors Polar Surface Area (Ų)
Target Compound 329.4* ~2.7 (estimated) 1 / 4 ~68
2-(Furan-2-yl)-N-(pyridin-4-ylmethyl)... 329.4 2.7 (calculated) 1 / 4 68
N-(3-acetamidophenyl)-2-(furan-2-yl)... 371.39 3.67 (experimental) 2 / 6 63.2
5a1 () ~550 (estimated) ~3.5 (estimated) 2 / 8 ~110

Notes:

  • The target compound’s tetrahydrofuran group likely enhances solubility compared to purely aromatic analogs (e.g., naphthyl derivatives ), but less than morpholine-containing compounds (e.g., ).
  • logP values suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Antibacterial Activity ():
  • Compounds 5a1–5a4 exhibited antibacterial efficacy, with 5a3 (diethylamino substituent) showing the highest purity (99.7%) and moderate yield (59%) .
Enzyme Inhibition and Imaging ():
  • Pyrrolidine-containing analogs (e.g., FAP inhibitor IC50 = 8.5 nM ) demonstrate targeting of fibroblast activation protein (FAP), a cancer biomarker.
  • The target’s tetrahydrofuran moiety could modulate metabolic stability compared to pyrrolidine derivatives, influencing its utility in radiopharmaceuticals .
Cytochrome P450 Interactions ():
  • Pyridin-3-yl and naphthyl derivatives showed binding to CYP2C9, a drug-metabolizing enzyme . The target’s pyridin-2-yl group may alter binding affinity due to steric or electronic effects.

Stability and Metabolic Considerations

  • highlights instability in compounds with unsaturated furan rings (e.g., degradation of compound 8 in organic solvents) . The target’s saturated tetrahydrofuran ring may improve stability.
  • Pyrrolidine and piperazine analogs () are designed for in vivo stability, suggesting the target’s tetrahydrofuran group could offer intermediate metabolic resistance.

Biological Activity

The compound 2-(pyridin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of the quinoline core and subsequent modifications to introduce the pyridine and tetrahydrofuran groups. The synthesis method should be optimized for yield and purity, often using methods such as refluxing in suitable solvents or employing catalytic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various quinoline derivatives, including those similar to this compound. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study indicated that certain quinoline derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

Table 1: Comparative Cytotoxicity of Quinoline Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AFaDu5.0Apoptosis Induction
Compound BA54910.0Cell Cycle Arrest
This compoundMCF7TBDTBD

Enzyme Inhibition

Quinoline derivatives are also recognized for their inhibitory effects on various enzymes related to cancer progression and other diseases. The compound may exhibit inhibitory activity against isocitrate dehydrogenase (IDH) mutants, which are implicated in metabolic reprogramming in cancers .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of quinoline derivatives. Compounds structurally related to this compound have been reported to possess significant antibacterial and antifungal activities, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of nucleic acid synthesis .

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into a series of quinoline-based compounds demonstrated that those with a tetrahydrofuran moiety exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-modified counterparts. The study employed flow cytometry to assess apoptosis levels, revealing a significant increase in early apoptotic cells when treated with the tetrahydrofuran-modified quinolines .
  • Enzyme Inhibition Study : In a study focused on IDH inhibitors, several derivatives were tested for their binding affinity and inhibitory efficacy against mutant forms of the enzyme. The results indicated that modifications at the N-position significantly influenced binding interactions, suggesting a structure–activity relationship crucial for developing effective therapeutics targeting metabolic pathways in cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyridin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(pyridin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.